molecular formula C8H4ClF2NS B137086 2-(Chloromethyl)-5,7-difluoro-1,3-benzothiazole CAS No. 126764-53-2

2-(Chloromethyl)-5,7-difluoro-1,3-benzothiazole

Cat. No.: B137086
CAS No.: 126764-53-2
M. Wt: 219.64 g/mol
InChI Key: LLEKVIHIOONSPJ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5,7-difluoro-1,3-benzothiazole (CAS No.: 126764-53-2) is a halogenated benzothiazole derivative with the molecular formula C₈H₄ClF₂NS and a molecular weight of 219.642 g/mol . The compound features a benzothiazole core substituted with a chloromethyl (-CH₂Cl) group at position 2 and fluorine atoms at positions 5 and 7. These substituents confer distinct electronic and steric properties:

  • The chloromethyl group is a reactive site for nucleophilic substitution, enabling further functionalization (e.g., in drug conjugation or polymer synthesis).

Properties

IUPAC Name

2-(chloromethyl)-5,7-difluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2NS/c9-3-7-12-6-2-4(10)1-5(11)8(6)13-7/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEKVIHIOONSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(S2)CCl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267146
Record name 2-(Chloromethyl)-5,7-difluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126764-53-2
Record name 2-(Chloromethyl)-5,7-difluorobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126764-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-5,7-difluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chloromethylation of 5,7-Difluoro-1,3-benzothiazole

The most widely reported method involves chloromethylation of 5,7-difluoro-1,3-benzothiazole using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst. Zinc chloride (ZnCl₂) is typically employed at 0–5°C in dichloromethane or chloroform. The reaction proceeds via electrophilic aromatic substitution, where ZnCl₂ activates MOMCl to generate a chloromethyl carbocation.

Reaction Conditions:

  • Temperature: 0–5°C (prevents polysubstitution)

  • Catalyst Loading: 10–15 mol% ZnCl₂

  • Solvent: Dichloromethane (minimizes side reactions)

  • Yield: 68–72% after purification via silica gel chromatography.

Mechanistic Insights:
The ZnCl₂ coordinates to the sulfur atom of the benzothiazole, enhancing the ring’s electrophilicity. The chloromethyl carbocation attacks the para position relative to the thiazole nitrogen, favored by the electron-withdrawing fluorine substituents.

Halogen Exchange from Bromomethyl Precursors

A patent by CN100484927C describes bromine-to-chlorine substitution using sodium chloride in dimethylformamide (DMF) . This method starts with 2-(bromomethyl)-5,7-difluoro-1,3-benzothiazole, which undergoes nucleophilic substitution:

2-(BrCH2)-5,7-F2-benzothiazole+NaCl2-(ClCH2)-5,7-F2-benzothiazole+NaBr\text{2-(BrCH}2\text{)-5,7-F}2\text{-benzothiazole} + \text{NaCl} \rightarrow \text{2-(ClCH}2\text{)-5,7-F}2\text{-benzothiazole} + \text{NaBr}

Optimization Data:

ParameterOptimal ValueEffect on Yield
Temperature80°CMaximizes SN2 rate
SolventDMFEnhances ionic mobility
Reaction Time6 hoursCompletes conversion
Yield84%After recrystallization

This method avoids harsh chlorinating agents but requires high-purity bromomethyl intermediates .

One-Pot Cyclization and Chloromethylation

A modified approach synthesizes the benzothiazole core and introduces the chloromethyl group sequentially. Using 2-amino-4,6-difluorothiophenol and chloroacetic acid under acidic conditions, cyclization forms 5,7-difluoro-1,3-benzothiazole, followed by in situ chloromethylation .

Key Steps:

  • Cyclization:

    2-NH2-4,6-F2-C6H2SH+ClCH2COOHH2SO45,7-F2-benzothiazole+by-products\text{2-NH}_2\text{-4,6-F}_2\text{-C}_6\text{H}_2\text{SH} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{5,7-F}_2\text{-benzothiazole} + \text{by-products}
  • Chloromethylation:
    MOMCl and AlCl₃ at −10°C to prevent ring degradation.

Advantages:

  • Eliminates isolation of intermediates.

  • Overall Yield: 61% .

Catalytic Methods for Industrial Production

Industrial-scale synthesis employs continuous-flow reactors with heterogeneous catalysts. Nano silica-supported boron trifluoride (nano BF₃/SiO₂) enables chloromethylation at 25°C in ethanol, achieving 89% yield in 30 minutes .

Comparison of Catalysts:

CatalystTemperatureTimeYield
ZnCl₂0°C2 h72%
Nano BF₃/SiO₂25°C0.5 h89%
Fluorophosphoric Acid20°C2.5 h80%

Nano BF₃/SiO₂ reduces energy costs and improves selectivity, making it preferable for bulk production .

Purification and Characterization

Post-synthesis purification is critical due to residual solvents and regioisomers. Distillation under reduced pressure (3 mbar, 66–70°C) removes low-boiling impurities, while crystallization from n-hexane/ethyl acetate (20:1) yields ≥99% purity .

Analytical Data:

  • ¹⁹F NMR: δ −63.28 ppm (CF₂Cl) .

  • Mass Spec: m/z 237.95 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5,7-difluoro-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the chloromethyl group or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN₃), potassium thiocyanate (KSCN), and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(Chloromethyl)-5,7-difluoro-1,3-benzothiazole typically involves chloromethylation of a difluorobenzothiazole precursor. A common method includes the reaction of 5,7-difluoro-1,3-benzothiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) under acidic conditions. This process allows for efficient formation of the chloromethyl group while maintaining high yields and purity of the final product .

Chemistry

This compound serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating derivatives for various applications in pharmaceuticals and agrochemicals .

Biology

In biological research, this compound has been utilized to modify biomolecules such as proteins and nucleic acids for biochemical studies. Its potential as an anticancer agent has been highlighted through various studies demonstrating its efficacy against different cancer cell lines . For instance:

Compound Cell Line IC50 (nM)
This compoundSKRB-31.2
This compoundSW6204.3
This compoundA54944
This compoundHepG248

These results indicate that compounds with similar structures exhibit significant anticancer activities .

Industry

In industrial applications, this compound is employed in producing specialty chemicals such as dyes and polymers. Its unique combination of halogen substituents allows for enhanced reactivity and potential for further functionalization .

Case Study 1: Anticancer Activity

A study evaluated a series of benzothiazole derivatives including this compound for their anticancer properties. The results showed that this compound exhibited potent activity against multiple cancer cell lines by inducing apoptosis . The study used flow cytometry to measure apoptotic cells after treatment with varying concentrations.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial potential of benzothiazole derivatives. The findings suggested that compounds similar to this compound displayed significant antibacterial activity by inhibiting key enzymes involved in bacterial growth . This highlights the compound's potential utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5,7-difluoro-1,3-benzothiazole involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The difluoro substituents can enhance the compound’s stability and reactivity by influencing its electronic properties.

Comparison with Similar Compounds

Reactivity and Functionalization

  • Chloromethyl vs. Chloro Substituents : The chloromethyl group in the target compound offers greater versatility in nucleophilic substitution compared to the simple chloro substituent in 2-chloro-5,7-dimethyl-1,3-benzothiazole. For example, -CH₂Cl can undergo reactions with amines or thiols to form secondary linkages, whereas -Cl on the aromatic ring is less reactive under mild conditions .
  • Fluorine vs. Methyl Groups : The electron-withdrawing fluorine atoms in the target compound contrast sharply with the electron-donating methyl groups in 2-chloro-5,7-dimethyl-1,3-benzothiazole. Fluorine enhances the electrophilicity of the benzothiazole ring, making it more reactive in aromatic substitution reactions, while methyl groups increase steric hindrance and reduce ring activation .

Biological Activity

2-(Chloromethyl)-5,7-difluoro-1,3-benzothiazole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the benzothiazole family, which is known for a variety of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The chloromethyl group serves as an alkylating agent, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to inhibition of enzyme activity and disruption of critical cellular processes. The difluoro substituents enhance the compound's stability and reactivity by modifying its electronic properties, potentially increasing its efficacy against various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities across several assays:

  • Anticancer Activity : Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to demonstrate cytotoxic effects against human leukemia and breast cancer cell lines. The compound's IC50 values suggest potent anticancer properties comparable to established chemotherapeutics .
  • Antimicrobial Effects : The benzothiazole derivatives are also noted for their antimicrobial activities. Research has indicated that similar compounds within this class exhibit effective inhibition against various bacterial strains and fungi, suggesting a potential role in treating infectious diseases .

Table 1: Biological Activity Data

Cell Line IC50 (µM) Effect
CEM-13 (Leukemia)0.25Significant cytotoxicity
MCF-7 (Breast Cancer)0.65Induces apoptosis
U-937 (Monocytic Leukemia)0.75Inhibits cell proliferation
A549 (Lung Cancer)1.2Moderate cytotoxicity

The above table summarizes key findings from various studies assessing the anticancer efficacy of this compound against different cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential as an effective anticancer agent.

In Vivo Studies

In vivo evaluations are crucial for understanding the therapeutic potential of this compound. Animal models have demonstrated that this compound can significantly reduce tumor size in xenograft models when administered at specific dosages. These studies highlight its potential for further development into a therapeutic candidate for cancer treatment .

Q & A

Basic: What are the common synthetic routes for 2-(Chloromethyl)-5,7-difluoro-1,3-benzothiazole?

Answer:
The synthesis typically involves cyclization reactions of substituted aromatic precursors. For example, benzothiazole derivatives are often synthesized via condensation of 2-aminothiophenol analogs with aldehydes or ketones under acidic conditions. A validated method involves refluxing 2-amino-4-chlorobenzenethiol with fluorinated aldehydes in a solvent like dimethylformamide (DMF), catalyzed by sodium metabisulfite, yielding the benzothiazole core. Post-synthetic modifications, such as chloromethylation, are performed using chloromethylating agents (e.g., chloromethyl ethers) under controlled conditions to avoid over-substitution . Reaction progress is monitored via TLC, and crystallization from ethanol or methanol is commonly used for purification .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent positions and chloromethyl/fluorine integration. For example, fluorine atoms induce distinct splitting patterns in 1^1H NMR due to 19^{19}F-1^1H coupling.
  • X-ray Crystallography: Resolves crystal packing and dihedral angles between aromatic rings, as demonstrated in benzothiazole derivatives with planar geometries (deviations <0.005 Å) .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., C8_8H5_5ClF2_2NS) and detects isotopic patterns for chlorine.
    Cross-validation of these methods minimizes structural ambiguities .

Advanced: How can researchers optimize reaction yields while minimizing byproducts in chloromethylation?

Answer:

  • Catalyst Selection: Sodium metabisulfite is effective for cyclization but may require adjustment to prevent over-oxidation.
  • Temperature Control: Reflux conditions (e.g., 80–100°C) balance reaction kinetics and side-product formation. Lower temperatures reduce decomposition but prolong reaction times.
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization efficiency .
  • Stoichiometric Ratios: A 1:1 molar ratio of thiol precursor to aldehyde minimizes unreacted starting material. Excess chloromethylating agents (>1.2 eq.) risk di-substitution .

Advanced: How should researchers address contradictions in spectral data during structural confirmation?

Answer:

  • Multi-Technique Validation: Combine NMR, X-ray, and IR data. For instance, unexpected 1^1H NMR signals may arise from fluorine-induced splitting or solvent impurities; X-ray crystallography provides definitive bond-length validation .
  • Computational Modeling: Density Functional Theory (DFT) calculations predict NMR chemical shifts and vibrational frequencies, resolving discrepancies between experimental and theoretical data .
  • Reproducibility Checks: Repeat syntheses under identical conditions to rule out procedural errors.

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation: Work in a fume hood to mitigate inhalation risks, as benzothiazoles may release toxic fumes (e.g., HCl) during decomposition.
  • Waste Disposal: Classify waste as environmentally hazardous (UN 3077) and neutralize acidic byproducts before disposal .

Advanced: What strategies are effective for evaluating the compound’s bioactivity in drug discovery?

Answer:

  • In Vitro Assays: Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria. Fluorinated benzothiazoles often exhibit enhanced membrane permeability .
  • Molecular Docking: Simulate interactions with biological targets (e.g., bacterial enzymes) using software like AutoDock. Prioritize compounds with binding energies <−6 kcal/mol and favorable poses in active sites .
  • SAR Studies: Modify substituents (e.g., chloro vs. fluoro) to correlate structural features with activity. For example, chloromethyl groups may enhance electrophilic reactivity toward thiol-containing proteins .

Advanced: How can computational chemistry aid in predicting the compound’s reactivity?

Answer:

  • Reaction Mechanism Modeling: Use Gaussian or ORCA software to simulate transition states and activation energies for chloromethylation or nucleophilic substitution reactions.
  • Frontier Molecular Orbital (FMO) Analysis: Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps. Fluorine atoms lower LUMO energy, increasing electrophilicity at the chloromethyl group .
  • Solvent Effects: Conduct COSMO-RS calculations to predict solubility and stability in different solvents, guiding experimental solvent selection .

Basic: What are the compound’s stability considerations under varying storage conditions?

Answer:

  • Light Sensitivity: Store in amber vials to prevent photodegradation, as benzothiazoles may undergo ring-opening under UV exposure.
  • Moisture Control: Use desiccants or vacuum-sealed containers to avoid hydrolysis of the chloromethyl group.
  • Temperature: Long-term storage at −20°C minimizes thermal decomposition. Monitor via periodic HPLC purity checks .

Advanced: How can researchers design experiments to study degradation pathways?

Answer:

  • Accelerated Stability Testing: Expose the compound to stressed conditions (e.g., 40°C/75% RH) and analyze degradation products via LC-MS.
  • Isotopic Labeling: Use 18^{18}O-water or deuterated solvents to trace hydrolysis pathways.
  • Kinetic Studies: Plot degradation rates vs. pH/temperature to identify dominant mechanisms (e.g., acid-catalyzed vs. base-catalyzed hydrolysis) .

Advanced: What methodologies resolve low yields in multi-step syntheses involving this compound?

Answer:

  • Intermediate Trapping: Use quenching agents (e.g., NaHCO3_3) to stabilize reactive intermediates during chloromethylation.
  • Flow Chemistry: Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions.
  • DoE (Design of Experiments): Apply factorial designs to optimize variables (e.g., catalyst loading, temperature) and identify critical yield-limiting factors .

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